5-Methoxy-3-(5-methoxyindol-3-yl)indole
Description
5-Methoxy-3-(5-methoxyindol-3-yl)indole is a bis-indole alkaloid characterized by two indole moieties linked via a methylene group, with methoxy substitutions at the 5-position of both rings. Its molecular formula is C₁₉H₁₇N₂O₂, and it exhibits a planar structure stabilized by intramolecular hydrogen bonding between the NH groups of the indole rings and adjacent oxygen atoms . The compound is synthesized via nucleophilic substitution reactions involving indole derivatives and methoxy-substituted benzophenones, typically using sodium ethoxide as a catalyst . X-ray crystallography confirms its triclinic crystal system (space group P-1) with bond angles and lengths consistent with conjugated aromatic systems .
Properties
CAS No. |
916179-44-7 |
|---|---|
Molecular Formula |
C18H16N2O2 |
Molecular Weight |
292.3 g/mol |
IUPAC Name |
5-methoxy-3-(5-methoxy-1H-indol-3-yl)-1H-indole |
InChI |
InChI=1S/C18H16N2O2/c1-21-11-3-5-17-13(7-11)15(9-19-17)16-10-20-18-6-4-12(22-2)8-14(16)18/h3-10,19-20H,1-2H3 |
InChI Key |
MNJAPXVKNJGGLO-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)NC=C2C3=CNC4=C3C=C(C=C4)OC |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2C3=CNC4=C3C=C(C=C4)OC |
Synonyms |
5,5’-Dimethoxy-3,3’-bi-1H-indole; |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-3-(5-methoxy-1H-indol-3-yl)-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-methoxyindole and 3-bromo-5-methoxyindole.
Coupling Reaction: A palladium-catalyzed coupling reaction is employed to link the two indole units. This reaction is carried out under inert atmosphere conditions using a suitable base and solvent.
Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-methoxy-3-(5-methoxy-1H-indol-3-yl)-1H-indole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones.
Reduction: Reduced indole derivatives.
Substitution: Halogenated or nitro-substituted indoles.
Scientific Research Applications
5-methoxy-3-(5-methoxy-1H-indol-3-yl)-1H-indole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-methoxy-3-(5-methoxy-1H-indol-3-yl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
- Methoxy Position : The 5-methoxy group in the target compound enhances electron density in the indole ring, improving stability against oxidative degradation compared to unsubstituted indoles (e.g., 3b lacks this protection) .
- Linker Groups : Imidazole-linked derivatives (e.g., compound 79) exhibit higher polarity and reduced membrane permeability compared to the methylene-linked target compound .
- Bioactivity : The ethylamine side chain in 5-methoxytryptamine enables receptor binding, whereas the target compound’s bis-indole structure favors intercalation with DNA or proteins .
Pharmacological and Physicochemical Data
Notable Findings:
- The target compound’s moderate lipophilicity (logP 3.2) balances membrane permeability and aqueous solubility, making it more drug-like than polar analogues like 5-methoxyindole-3-acetic acid .
- Its antimicrobial activity is superior to 5-methoxytryptamine, likely due to the bis-indole scaffold’s ability to disrupt microbial membranes .
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